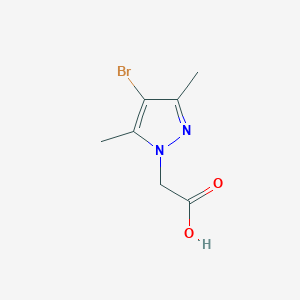

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-component reactions or condensation reactions under specific conditions. A notable method includes one-pot, four-component reactions involving condensation processes in the presence of acetic acid under reflux conditions, as highlighted in the synthesis of closely related pyrazole derivatives (Thirupaiah Bade & R. R. Vedula, 2015). These methodologies emphasize the role of acetic acid not only as a solvent but also as a crucial reagent in facilitating the condensation and cyclization processes that lead to the formation of pyrazole cores.

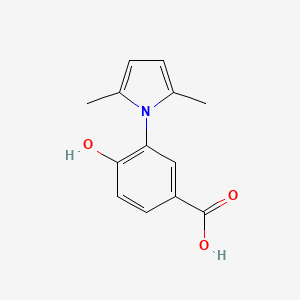

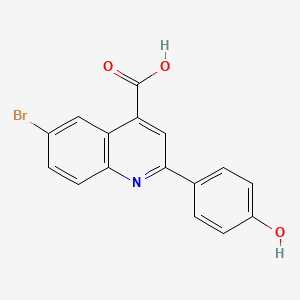

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including "(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid," is often determined through X-ray crystallography. Studies such as those by Foces-Foces et al. (1996) on similar pyrazole compounds have utilized X-ray analysis to elucidate the conformational isomerism and crystal structures, providing insight into the molecular geometry, bond lengths, and angles critical for understanding the chemical behavior of these compounds (C. Foces-Foces et al., 1996).

Chemical Reactions and Properties

Pyrazole derivatives exhibit a range of chemical reactivities, including participation in multi-component reactions, highlighting their versatility in organic synthesis. For example, the formation of complex structures through reactions involving acetic acid demonstrates the compound's reactivity towards nucleophilic substitution and addition reactions. Studies on related pyrazole compounds reveal their ability to engage in various chemical transformations, offering pathways to synthesize novel derivatives with potential biological and industrial applications (Y. E. Ryzhkova, F. V. Ryzhkov, & M. Elinson, 2020).

Scientific Research Applications

Synthesis and Structural Characterization

The compound (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is involved in the synthesis and structural characterization of various organometallic and heterocyclic compounds. For instance, its derivatives are used to synthesize dimeric bis[dicarboxylatotetraorganodistannoxanes], which exhibit certain cytotoxicities against Hela cells in vitro, showcasing their potential in medicinal chemistry and bioassay screening (Wen et al., 2005). Additionally, the synthesis of new chiral ligands involving this compound derivatives demonstrates their significance in the field of inorganic chemistry and coordination chemistry, especially in the synthesis of alkylzinc complexes with monoanionic N,N,O heteroscorpionate ligands (Hegelmann et al., 2003).

Coordination Chemistry

The compound plays a crucial role in coordination chemistry, particularly in the selective coordination of armed ligands. The formation of cobalt(II) and copper(II) complexes with ligands derived from this compound highlights its significance in the field of metallo-organic chemistry (Hadda et al., 2007). Moreover, its involvement in the formation of manganese and rhenium complexes further showcases its utility in synthesizing novel organometallic compounds with potential applications in catalysis and materials science (Peters et al., 2009).

Heterocyclic Chemistry

This compound derivatives are pivotal in the synthesis of various heterocyclic compounds. The creation of new fused and spiro heterocyclic systems from 3,5-pyrazolidinediones showcases the versatility of these compounds in the realm of organic chemistry and drug design (Abdel-rahman et al., 2004). The synthesis of novel heterocyclic acetic acid derivatives further emphasizes their importance in medicinal chemistry and the development of new therapeutic agents (Craig et al., 2000).

properties

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4-7(8)5(2)10(9-4)3-6(11)12/h3H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQZMBXCYZSMDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356104 |

Source

|

| Record name | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312309-43-6 |

Source

|

| Record name | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269672.png)

![3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1269673.png)

![2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide](/img/structure/B1269676.png)

![1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone](/img/structure/B1269687.png)